molecular formula C23H23N5O2 B5480745 2-cyclohexyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide

2-cyclohexyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide

Cat. No.: B5480745
M. Wt: 401.5 g/mol
InChI Key: RCLONJROBXUDOV-UHFFFAOYSA-N
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Description

1,2,4-triazole derivatives are a class of compounds that have been synthesized and studied for their potential anticancer properties . They are heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy .


Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Physical and Chemical Properties Analysis

These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Mechanism of Action

Compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

Safety and Hazards

The most potent compounds, 2, 5, 14, and 15, not only exhibited an obvious improvement in IC50 values, but demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Future Directions

Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

2-cyclohexyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c29-22(25-13-16-6-9-19(10-7-16)28-15-24-14-26-28)18-8-11-20-21(12-18)30-23(27-20)17-4-2-1-3-5-17/h6-12,14-15,17H,1-5,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLONJROBXUDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)NCC4=CC=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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